molecular formula C14H17N3O2 B6920450 N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5-propyl-1,3,4-oxadiazol-2-amine

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5-propyl-1,3,4-oxadiazol-2-amine

Cat. No.: B6920450
M. Wt: 259.30 g/mol
InChI Key: MPYMFSKFMUHNGF-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5-propyl-1,3,4-oxadiazol-2-amine is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5-propyl-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-2-3-13-16-17-14(19-13)15-9-10-4-5-12-11(8-10)6-7-18-12/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYMFSKFMUHNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)NCC2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5-propyl-1,3,4-oxadiazol-2-amine typically involves multiple steps. One common method includes the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The oxadiazole moiety can be introduced through the reaction of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5-propyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the oxadiazole ring can produce amine derivatives .

Scientific Research Applications

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5-propyl-1,3,4-oxadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5-propyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting its function and leading to cell death. The oxadiazole moiety can interact with enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5-propyl-1,3,4-oxadiazol-2-amine is unique due to its combined benzofuran and oxadiazole moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific applications .

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